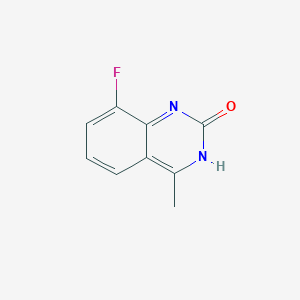
8-Fluoro-4-methyl-2(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-4-methyl-2(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 8th position and a methyl group at the 4th position in the quinazolinone ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-methyl-2(1H)-quinazolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. Catalysts such as silica-supported iron(III) chloride (FeCl3-SiO2) have been used to promote the cyclization reaction efficiently . The use of such catalysts not only enhances the reaction rate but also allows for the recovery and reuse of the catalyst, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: The compound shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in the target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylquinazolinone: Lacks the fluorine atom at the 8th position, resulting in different chemical and biological properties.
8-Fluoroquinazolinone: Lacks the methyl group at the 4th position, which affects its reactivity and biological activity.
2(1H)-Quinazolinone: The parent compound without any substituents, serving as a reference for comparison.
Uniqueness
8-Fluoro-4-methyl-2(1H)-quinazolinone is unique due to the combined presence of the fluorine atom and the methyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H7FN2O |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
8-fluoro-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-6-3-2-4-7(10)8(6)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
Clave InChI |
YUPSIKJHPUAWKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















